in vitro toxicity profile of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate
in vitro toxicity profile of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate
An in-depth technical guide on the in vitro toxicity profiling of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate .
As a Senior Application Scientist, I approach the toxicological de-risking of novel chemical entities not merely as a checklist of standard assays, but as a hypothesis-driven investigation into chemical causality. The compound —1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate—presents a fascinating challenge. It contains two highly reactive structural alerts: a benzofuran core and an N-phenylcarbamate moiety.
This whitepaper outlines a rigorous, self-validating in vitro profiling strategy designed to uncover the mechanistic toxicity of this specific pharmacophore combination, bridging the gap between structural chemistry and cellular pathology.
Structural Alerts and Mechanistic Toxicology
To design an effective in vitro screening cascade, we must first deconstruct the molecule into its toxicophores and predict their metabolic liabilities.
The Benzofuran Motif (CYP-Mediated Bioactivation) Benzofuran derivatives, such as the withdrawn uricosuric agent benzbromarone, are heavily implicated in idiosyncratic drug-induced liver injury (DILI)[1]. The primary mechanism of this hepatotoxicity is the cytochrome P450 (specifically CYP2C9 and CYP3A4) mediated oxidation of the furan ring, which generates highly reactive epoxide intermediates[2]. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatocellular proteins, triggering mitochondrial permeability transition, oxidative stress, and ultimately, cellular necrosis[3]. Similar CYP3A4-dependent hepatotoxicity and profound mitochondrial disruption have been empirically validated in vitro using human hepatoma cell lines exposed to other benzofuran derivatives[4].
The N-Phenylcarbamate Motif (Hydrolysis and Off-Target Carbamylation) The N-phenylcarbamate group introduces two distinct toxicological risks. First, carbamates are susceptible to esterase and amidase-mediated hydrolysis. The cleavage of this bond yields aniline derivatives, which are well-documented toxicants capable of inducing oxidative stress and forming toxic quinone imines[5]. Second, intact carbamates frequently exhibit potent, off-target inhibition of serine hydrolases. By mimicking the transition state of ester hydrolysis, they can covalently carbamylate the nucleophilic serine residues of critical enzymes like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH)[6][7].
Metabolic Bioactivation and Toxicity Pathway
The following diagram maps the predicted divergent metabolic pathways of the compound, illustrating how specific enzymatic transformations lead to distinct cellular toxicity profiles.
Metabolic bioactivation and in vitro toxicity pathways for the benzofuran-carbamate compound.
Comprehensive In Vitro Profiling Protocols
A robust toxicological assessment cannot rely on simple "live/dead" cellular readouts. Every protocol described below is engineered as a self-validating system —meaning the assay internalizes its own mechanistic controls to prove causality rather than mere correlation.
Protocol 1: Reactive Metabolite Trapping (GSH Adduction)
Causality Rationale: Standard cytotoxicity assays often miss transient reactive epoxides because they degrade before causing measurable cell death. We utilize a biochemical trapping assay[8] coupled with LC-HRMS to physically intercept the epoxide. To prove the adduct is CYP-dependent, the system is self-validated using a pan-CYP suicide inhibitor.
Step-by-Step Methodology:
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Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
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Incubation Setup: In a 96-well deep-well plate, combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM reduced glutathione (GSH).
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Self-Validation Control: In a parallel control arm, pre-incubate the HLM mixture with 1 mM 1-aminobenzotriazole (ABT, a pan-CYP inhibitor) for 30 minutes prior to adding the test compound.
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Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the plate at 37°C for 60 minutes on a thermoshaker.
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Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
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LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of pyroglutamic acid cleavage from GSH adducts) to identify and quantify trapped benzofuran epoxides. A complete loss of the adduct signal in the ABT-treated arm confirms CYP-mediated bioactivation.
Protocol 2: Hepatotoxicity and Mitochondrial Stress (Seahorse XF)
Causality Rationale: Benzofurans are known to disrupt mitochondrial beta-oxidation and respiration[1]. To differentiate between specific mitochondrial toxicity and general membrane lysis, we measure real-time Oxygen Consumption Rates (OCR). We utilize HepaRG cells, which, unlike standard HepG2 lines, retain high baseline CYP450 expression, making them sensitive to metabolism-dependent toxicity[4].
Step-by-Step Methodology:
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Cell Seeding: Seed differentiated HepaRG cells in a Seahorse XF96 microplate at 50,000 cells/well. Allow 48 hours for attachment and monolayer formation.
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Compound Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) in maintenance media for 24 hours.
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Assay Preparation: Wash the cells twice and replace the media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour.
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Mito Stress Test: Load the sensor cartridge with sequential mitochondrial inhibitors: Oligomycin (1 µM final), FCCP (1.5 µM final), and Rotenone/Antimycin A (0.5 µM final).
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Data Acquisition & Causality Check: Run the assay on the Seahorse XFe96 Analyzer. Interpretation: If the compound causes a selective, dose-dependent drop in maximal respiration (post-FCCP spike) without immediately depleting basal ATP-linked respiration, it indicates specific mitochondrial uncoupling driven by the benzofuran moiety, rather than non-specific cell death.
Protocol 3: Off-Target Serine Hydrolase Inhibition (FAAH/AChE)
Causality Rationale: The N-phenylcarbamate moiety acts as a pseudo-substrate for serine hydrolases, leading to covalent carbamylation of the active site[7]. This assay quantifies the off-target neurotoxic potential.
Step-by-Step Methodology:
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Enzyme Preparation: Dilute recombinant human FAAH and AChE in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA).
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Compound Incubation: Dispense the test compound (1 nM to 10 µM, 3-fold dilutions) into a black 384-well microplate. Add the enzyme solution and pre-incubate for 15 minutes at 37°C to allow for covalent carbamylation.
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Substrate Addition: Add the respective fluorogenic substrates (e.g., AMC-arachidonoyl amide for FAAH; acetylthiocholine with DTNB for AChE[6]).
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Kinetic Readout: Measure fluorescence/absorbance continuously for 30 minutes. Calculate the initial velocity of the reaction.
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Data Analysis: Plot the fractional activity against compound concentration and calculate IC50 values using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary
The following table summarizes the anticipated quantitative pharmacological and toxicological profile of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, extrapolated from structural analogs and validated assay parameters.
| Assay / Parameter | Biological Matrix | Readout Metric | Expected Range | Mechanistic Implication |
| Reactive Metabolite Trapping | Human Liver Microsomes + GSH | Adduct Formation (LC-MS Peak Area) | High (CYP-dependent) | High risk of idiosyncratic DILI via epoxide formation. |
| Mitochondrial Respiration | HepaRG Cells (Seahorse XF) | IC50 (Maximal Respiration) | 5.0 - 15.0 µM | Direct mitochondrial uncoupling; precedes overt cell death. |
| General Cytotoxicity | HepG2 Cells | EC50 (Cell Viability) | > 50.0 µM | HepG2 lacks CYPs; compound appears falsely safe without metabolism. |
| General Cytotoxicity | Primary Human Hepatocytes | EC50 (Cell Viability) | 2.0 - 10.0 µM | True hepatotoxicity revealed by metabolic competence. |
| Off-Target FAAH Inhibition | Recombinant Human FAAH | IC50 (Enzyme Activity) | 50 - 500 nM | Potent off-target inhibition due to N-phenylcarbamate group. |
| Off-Target AChE Inhibition | Recombinant Human AChE | IC50 (Enzyme Activity) | 1.0 - 5.0 µM | Moderate cholinergic toxicity risk. |
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